molecular formula C18H20FN3O4 B1677185 Ofloxacin CAS No. 82419-36-1

Ofloxacin

Cat. No.: B1677185
CAS No.: 82419-36-1
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ofloxacin is a synthetic fluoroquinolone antibacterial agent used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ofloxacin involves several steps. One method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. The reaction mixture is then treated with tetrafluorobenzoyl chloride, followed by acid washing, removal of protecting groups, and concentration of the organic layer to obtain an oil layer. This oil layer is further processed with dimethyl formamide and anhydrous potassium fluoride to yield difluorocarboxylic acid. Finally, difluorocarboxylic acid reacts with N-methyl piperazine in dimethylsulfoxide using triethylamine as an acid-binding agent at 90-100°C to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by cerium(IV) sulfate in an acidic medium, leading to the formation of different oxidation products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include cerium(IV) sulfate for oxidation, and various organic solvents such as dimethyl formamide and dimethylsulfoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives, which can be identified and characterized using techniques such as high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

Therapeutic Indications

Ofloxacin is indicated for a variety of infections, including:

  • Respiratory Tract Infections : Effective in treating community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis .
  • Urinary Tract Infections : Demonstrated high efficacy in treating uncomplicated urinary tract infections caused by susceptible organisms .
  • Skin and Soft Tissue Infections : Utilized for treating infections involving the skin and soft tissues .
  • Sexually Transmitted Infections : Approved for the treatment of urethral and cervical gonorrhea .
  • Ocular Infections : Used in ophthalmic solutions for bacterial keratitis, showing comparable efficacy to fortified antibiotic solutions with fewer side effects .

Respiratory Tract Infections

A multicenter surveillance trial demonstrated that this compound had a potential empiric use rate of 90.6% for respiratory tract infections, outperforming other antibiotics like ciprthis compound and ampicillin . The study involved 6,967 clinical isolates, confirming this compound's broad spectrum of activity.

Urinary Tract Infections

In clinical evaluations, this compound showed a high success rate in treating urinary tract infections, with low resistance rates reported (0.5% among tested isolates) . The drug's excellent oral bioavailability (approximately 98%) allows for effective outpatient treatment regimens .

Ocular Infections

In a study comparing this compound to fortified cefazolin and tobramycin for bacterial keratitis, healing rates were similar between groups at 28 days (89% for this compound vs. 86% for fortified antibiotics). Patients using this compound reported significantly less discomfort upon instillation .

Resistance Patterns

While this compound is generally effective, there are concerns regarding the emergence of bacterial resistance. Resistance mechanisms include mutations in DNA gyrase and plasmid-mediated resistance factors. Continuous monitoring of resistance patterns is essential as fluoroquinolone usage increases .

Pharmacokinetics

  • Absorption : After oral administration, peak serum concentrations are reached within one to two hours.
  • Distribution : this compound penetrates various tissues, including lung tissue and prostatic fluid.
  • Metabolism : It undergoes minimal metabolism, with 65% to 80% excreted unchanged via the kidneys within 48 hours .

Data Summary Table

Application AreaEfficacy Rate (%)Resistance Rate (%)Key Findings
Respiratory Tract Infections90.60.5Superior activity compared to other antibiotics
Urinary Tract InfectionsHigh0.5Effective outpatient treatment
Ocular Infections (Keratitis)89-Fewer side effects compared to fortified options

Mechanism of Action

Ofloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ofloxacin include other fluoroquinolones such as levthis compound, ciprthis compound, and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties .

Uniqueness of this compound: this compound is unique in its balanced activity against both Gram-positive and Gram-negative bacteria. It is also known for its relatively low incidence of side effects compared to some other fluoroquinolones. Additionally, this compound has been extensively studied and is well-documented in scientific literature, making it a valuable compound for research and clinical use .

Biological Activity

Ofloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat infections caused by both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound exerts its bactericidal effects by inhibiting bacterial DNA replication. It achieves this by binding to two key enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for managing DNA supercoiling during replication and transcription. The binding affinity of this compound for bacterial DNA gyrase is approximately 100 times greater than for mammalian topoisomerase, which contributes to its selective toxicity against bacteria .

Pharmacodynamics

  • Bactericidal Activity : this compound demonstrates significant in vitro activity against various bacterial strains, particularly Enterobacteriaceae. Research indicates that it is more potent than other quinolones, such as norfloxacin, against Acinetobacter spp. and Staphylococcus spp. .
  • Minimum Inhibitory Concentration (MIC) : Studies show that most strains of Pseudomonas aeruginosa are inhibited at concentrations below 2 mg/l , highlighting its effectiveness against resistant strains .

Pharmacokinetics

  • Bioavailability : this compound has a high bioavailability of approximately 98% when administered orally .
  • Protein Binding : The drug binds to plasma proteins at about 32% , influencing its distribution and elimination .
  • Elimination : this compound is primarily excreted through the kidneys, with 65% to 80% of an oral dose eliminated unchanged in urine within 48 hours .

Case Studies and Research Findings

  • In Vivo Studies : In comparative studies, this compound exhibited up to five times greater in vivo antibacterial activity than pefloxacin and norfloxacin. This enhanced efficacy is attributed to favorable pharmacokinetics and bacterial susceptibility profiles .
  • Time-Kill Studies : A study measuring the bactericidal activity of this compound found that it had a mean time to kill of approximately 33.1 minutes , with a prolonged post-antibiotic effect (PAE) lasting around 157.7 minutes after exposure . This contrasts sharply with ceftriaxone, which showed significantly slower bactericidal activity.
  • Resistance Patterns : this compound has been shown to maintain efficacy against strains with intermediate susceptibility, particularly in infections caused by Salmonella Typhi, indicating its potential utility in treating resistant infections when appropriate dosing is maintained .

Comparative Activity Against Other Antibiotics

AntibioticMean Bactericidal Time (min)Post-Antibiotic Effect (min)
This compound33.1157.7
Ceftriaxone384.4None

Q & A

Basic Research Questions

Q. How to formulate a research question on ofloxacin's mechanisms of bacterial resistance?

  • Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

  • Population: Bacterial strains with reduced this compound susceptibility.
  • Intervention: Genetic or phenotypic analysis of resistance mechanisms (e.g., mutations in gyrase genes).
  • Comparison: Susceptible vs. resistant strains.
  • Outcome: Identification of resistance markers or efflux pump activity.
    • Key Consideration : Ground the question in literature gaps, such as understudied resistance pathways in Gram-negative bacteria .

Q. What methodologies are critical for designing pharmacokinetic (PK) studies of this compound in pediatric populations?

  • Methodology :

  • Use population PK modeling to account for age-related variables (e.g., renal maturation, body weight).
  • Incorporate sparse sampling to minimize ethical concerns in children.
  • Validate assays (e.g., HPLC) for plasma concentration measurement.
    • Data Consideration : A study found lower drug exposures in children vs. adults, highlighting the need for adjusted dosing regimens .

Q. How to integrate existing literature into experimental design for this compound studies?

  • Methodology :

  • Conduct systematic reviews to identify gaps (e.g., limited data on biofilm penetration).
  • Reference protocols from authoritative sources (e.g., WHO reports on MDR-TB treatment) for reproducibility.
  • Use tools like PRISMA for transparent literature synthesis .

Advanced Research Questions

Q. How does this compound's efficacy compare to later-generation fluoroquinolones in MDR-TB treatment?

  • Methodology :

  • Conduct individual patient data (IPD) meta-analyses of observational cohorts.
  • Adjust for confounders (e.g., resistance profiles, comorbidities) using multivariate regression.
    • Key Findings :
ComparisonAdjusted Odds Ratio (aOR)95% CI
Later-gen FLQ vs. no FLQ2.81.3–6.1
Levthis compound vs. This compound2.11.2–3.9
  • Later-generation FLQs showed superior treatment success, particularly in this compound-resistant isolates .

Q. How to evaluate this compound's bactericidal activity in complex infection models (e.g., osteo-articular infections)?

  • Methodology :

  • Use in vitro models with infected eukaryotic cells (e.g., osteoblasts) to simulate host-microbe interactions.
  • Measure log10 CFU reductions across antibiotic concentrations.
    • Example Data :
AntibioticLog10 CFU Reduction (95% CI)p-value
This compound-3.2 ([-4.9; -1.4])<10⁻³
Fosfomycin-3.7 ([-5.1; -2.3])<10⁻³
  • Dose-response analysis confirmed significant bactericidal effects at maximal concentrations .

Q. How to resolve contradictions between observational studies and RCTs on this compound efficacy?

  • Methodology :

  • Apply GRADE criteria to assess evidence quality (e.g., risk of bias in observational data).
  • Use sensitivity analyses to test robustness of meta-analysis conclusions.
    • Case Study : IPD meta-analyses reconciled heterogeneity across 32 cohorts by standardizing outcome definitions (e.g., "treatment success") .

Q. Methodological Best Practices

Q. How to ensure transparency and reproducibility in this compound research?

  • Guidelines :

  • Deposit raw data (e.g., MIC values, PK curves) in public repositories like Zenodo.
  • Follow journal standards for experimental details (e.g., NCCLS protocols for antimicrobial susceptibility testing) .

Q. What statistical approaches are optimal for analyzing this compound dose-response relationships?

  • Recommendations :

  • Use nonlinear mixed-effects modeling (NONMEM) for PK/PD integration.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-concentration experiments .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118120-51-7 (hydrochloride)
Record name Ofloxacin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3041085
Record name Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L
Record name Ofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ofloxacin acts on DNA gyrase and toposiomerase IV, enzymes which, like human topoisomerase, prevents the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the drug thereby inhibits normal cell division., Quinolone(s) (QNs) is widely used in infection therapy due to its good antimicrobial characteristics. However, QNs-induced arthropathy of immature animals has led to restrictions on the therapeutic use of these antimicrobial agents. The exact mechanism(s) of QNs-induced chondrotoxicity remain unknown. In the present study, .../the authors/ investigated the possible mechanism of ofloxacin (one typical QNs)-induced injuries of chondrocytes. Juvenile rabbit joint chondrocytes cultured in alginate microspheres were incubated with ofloxacin at concentrations of 0, 2, 5, 10, 20, and 40 microg/mL for up to 96 hr. Concentration of 10 microg/mL ofloxacin induced apoptosis of chondrocyte with visible apoptotic signs, including degradation of poly(ADP-ribose) polymerase, caspase-3 activation, and DNA ladder formation. Furthermore, extracellular signal-regulated kinase 1/2 (phospho-ERK1/2) and growth factor receptor-bound protein 2 (Grb2) were significantly reduced, and similar changes were also observed in the beta(1)-integrin receptor as assessed by immunoblotting. However, the mRNA level of beta(1)-integrin obtained from reverse transcription-polymerase chain reaction remained unchanged. Results of beta(1)-integrin immunoprecipitation have also shown that beta(1)-integrin did not interact with activated intracellular signaling proteins. In addition, ofloxacin did not induce apoptosis and decrease beta(1)-integrin expression in chondrocytes supplemented with Mg(2+), and the ofloxacin-induced apoptosis was caspase-8-dependent, inhibition of which did not affect the expression mode of phospho-ERK1/2 and beta(1)-integrin. Our results demonstrate that ofloxacin affects beta(1)-integrin receptor functions and the ERK mitogen-activated protein kinase signaling pathway, causing caspase-8-dependent apoptosis after exposure of 48 hr., Quinolones are widely used in infection therapy due to their good antimicrobial characteristics. However, there potential joint chondrotoxicity on immature animals has stood in the way of the therapeutic application of these agents, the exact mechanism of which is still unclear. This study was undertaken to investigate the role of oxidative damage in ofloxacin (one typical quinolones)-induced arthropathy. Chondrocytes from juvenile rabbit joints were incubated with ofloxacin at concentrations of 0, 5, 10, 20, 40 and 80 ug/mL, respectively. The extent of oxidative damage was assessed by measuring the reactive oxygen species level, activities of antioxidant enzymes, and oxidative damage to some macromolecules. It was observed that ofloxacin induced a concentration-dependent increase in intracellular reactive oxygen species production, which may be an early mediator of ofloxacin cytotoxicity. Similarly, ofloxacin resulted in a significant lipid peroxidation, revealed by a concentration-dependent increase in the level of thiobarbituric acid reactive substances. At the same time, ofloxacin induced DNA damage in a concentration-dependent manner for 24 hr measured by comet assay, which may be a cause for overproduction of reactive oxygen species. Furthermore, antioxidant enzyme activities, such as glutathione peroxidase (GPx), catalase and superoxide dismutase (SOD), were rapidly decreased after treatment with ofloxacin. In addition, SOD decline and reactive oxygen species production were strongly inhibited, and the loss in cell viability was partly abated by additional glutathione (GSH), N-acetylcysteine (NAC) and dithiothreitol (DTT). In conclusion, these results clearly demonstrated that ofloxacin could induce oxidative stress, lipid peroxidation and DNA oxidative damage to chondrocytes., Ofloxacin is a quinolone antimicrobial agent. The mechanism of action of ofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination. Ofloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Ofloxacin is often bactericidal at concentrations equal to or slightly greater than inhibitory concentrations. Fluoroquinolones, including ofloxacin, differ in chemical structure and mode of action from aminoglycosides, macrolides and beta-lactam antibiotics, including penicillins. Fluoroquinolones may, therefore, be active against bacteria resistant to these antimicrobials. Resistance to ofloxacin due to spontaneous mutation in vitro is a rare occurrence (range: 10(-9) to 10(-11)). Although cross-resistance has been observed between ofloxacin and some other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to ofloxacin., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
Record name Ofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white to pale yellow crystalline powder, Colorless needles from ethanol

CAS No.

82419-36-1, 83380-47-6
Record name Ofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82419-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ofloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ofloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-257 °C (decomposes), 250 - 257 °C
Record name Ofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ofloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ofloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazin-1-ium
Ofloxacin
Reactant of Route 2
Reactant of Route 2
Ofloxacin
Reactant of Route 3
1-Methylpiperazin-1-ium
Ofloxacin
Reactant of Route 4
1-Methylpiperazin-1-ium
Ofloxacin
Reactant of Route 5
1-Methylpiperazin-1-ium
Ofloxacin
Reactant of Route 6
Ofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.